Iclaprim-d6 is synthesized from trimethoprim, a widely used antibiotic. It falls under the category of diaminopyrimidines, which are known for their role in inhibiting folate synthesis in bacteria. This inhibition is critical for bacterial growth and replication, making iclaprim-d6 a valuable compound in the fight against antibiotic resistance .
The synthesis of iclaprim-d6 involves several key steps:
In industrial settings, similar synthetic routes are employed but on a larger scale. The use of deuterated reagents is crucial for producing iclaprim-d6 specifically, ensuring that the final product retains its isotopic labeling .
Iclaprim-d6 has a molecular formula of . Its structure consists of a tricyclic framework that is characteristic of diaminopyrimidine compounds.
The specific arrangement of atoms contributes to its high binding affinity for DHFR, making it more effective than its predecessors.
Iclaprim-d6 can participate in various chemical reactions:
The nature of these reactions depends on the conditions and reagents used, impacting the yield and purity of products formed.
Iclaprim-d6 exerts its antibacterial effects primarily through the inhibition of bacterial dihydrofolate reductase. This enzyme is essential for synthesizing tetrahydrofolate, which is necessary for DNA synthesis and cellular replication.
This mechanism underscores its potential as a therapeutic agent against resistant bacterial infections.
Iclaprim-d6 exhibits several notable physical and chemical properties:
These properties play a crucial role in determining its behavior in biological systems and its suitability for therapeutic applications.
Iclaprim-d6 has diverse applications across several fields:
Iclaprim-d6 (chemical name: 5-[[2-cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine; CAS: 1130072-57-9) is a deuterium-enriched isotopologue of the antibiotic iclaprim. Its molecular formula is C₁₉H₁₆D₆N₄O₃, with a molecular weight of 360.44 g/mol [1] . Deuterium atoms are specifically incorporated at both methoxy groups (-OCH₃ → -OCD₃) attached to the benzopyran ring system, preserving the core pharmacophore while altering mass and bond dynamics [2] [5].
Analytical Verification Techniques:
Table 1: Key Structural Identifiers of Iclaprim-d6
Property | Value |
---|---|
IUPAC Name | 5-[[2-Cyclopropyl-7,8-bis(trideuteriomethoxy)-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine |
Canonical SMILES | [2H]C([2H])([2H])OC₁=C(C₂=C(C=CC(O₂)C₃CC₃)C(=C₁)CC₄=CN=C(N=C₄N)N)OC([2H])([2H])[2H] |
InChI Key | HWJPWWYTGBZDEG-WFGJKAKNSA-N |
Iclaprim-d6 is synthesized from trimethoprim-derived precursors using deuterated reagents to ensure regioselective labeling. The process emphasizes catalytic hydrogen-deuterium exchange and functional group transformations [2] [8].
Stepwise Synthesis:
Industrial Scale-Up:
Table 2: Synthetic Methods for Iclaprim-d6
Method | Deuterium Source | Catalyst/Conditions | Yield | Isotopic Purity |
---|---|---|---|---|
Alkylation with CD₃I | Iodomethane-d₃ | K₂CO₃, DMF, 60°C | 72–78% | >99.5% |
Catalytic Exchange | D₂ gas | Pd/C, 80°C, 5 bar | 65–70% | 98.2% |
The deuteration of iclaprim minimally alters its steric bulk but significantly impacts molecular vibrations and bond dissociation energies, influencing solubility and metabolic stability [2] [8].
Key Physicochemical Properties:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7